Chlorotrifluoromethane

概要

説明

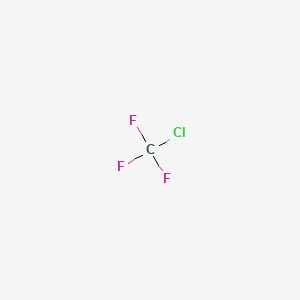

Chlorotrifluoromethane, also known as trifluorochloromethane, is an organic compound with the chemical formula CClF₃. It is a colorless, non-flammable gas with a slightly sweet odor. This compound is primarily used as a refrigerant and has been widely employed in various industrial applications. This compound is also known for its high ozone depletion potential and long atmospheric lifetime .

準備方法

Synthetic Routes and Reaction Conditions: Chlorotrifluoromethane can be synthesized through the chlorination of trifluoromethane. The reaction involves the use of chlorine gas and trifluoromethane in a molar ratio of 1:0.95 to 1:1.05 at temperatures between 600 and 700°C . This method yields this compound with high purity.

Industrial Production Methods: Industrially, this compound is produced as a byproduct during the manufacture of dichlorodifluoromethane and trichlorofluoromethane. The process involves the reaction of carbon tetrachloride with hydrofluoric acid. the direct production of this compound through this method is not economically viable due to the low yield and high cost of separation and purification .

化学反応の分析

Types of Reactions: Chlorotrifluoromethane undergoes various chemical reactions, including substitution and addition reactions. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with iodine to form trifluoroiodomethane and chlorine iodide.

Addition Reactions: this compound can participate in addition reactions with nucleophiles, although such reactions are less common due to the stability of the compound.

Major Products Formed:

- Trifluoroiodomethane (CF₃I)

- Chlorine Iodide (ClI)

科学的研究の応用

Chlorotrifluoromethane has several scientific research applications, including:

- Chemistry: It is used as a reagent in various chemical reactions and as a standard in gas chromatography.

- Biology: this compound is used in studies related to its environmental impact, particularly its role in ozone depletion.

- Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential applications.

- Industry: It is primarily used as a refrigerant in low-temperature applications and as a blowing agent in the production of foam plastics .

作用機序

Chlorotrifluoromethane exerts its effects primarily through its physical properties rather than chemical reactivity. As a refrigerant, it absorbs heat during phase transitions, making it effective in cooling applications. In the atmosphere, this compound contributes to ozone depletion by releasing chlorine atoms upon exposure to ultraviolet radiation. These chlorine atoms catalyze the breakdown of ozone molecules, leading to the thinning of the ozone layer .

類似化合物との比較

Chlorotrifluoromethane is part of a class of compounds known as chlorofluorocarbons (CFCs). Similar compounds include:

- Dichlorodifluoromethane (CCl₂F₂)

- Trichlorofluoromethane (CCl₃F)

- Tetrafluoromethane (CF₄)

Comparison:

- Dichlorodifluoromethane (CCl₂F₂): Used as a refrigerant and aerosol propellant. It has a higher ozone depletion potential compared to this compound.

- Trichlorofluoromethane (CCl₃F): Also used as a refrigerant and in fire extinguishers. It has a higher boiling point and greater ozone depletion potential.

- Tetrafluoromethane (CF₄): Used in the electronics industry for plasma etching. It has a lower ozone depletion potential but a higher global warming potential .

This compound is unique due to its specific balance of physical properties, making it suitable for ultra-low temperature refrigeration applications.

生物活性

Chlorotrifluoromethane (CClF₃), also known as CFC-13, is a chlorofluorocarbon that has been primarily used as a refrigerant and in various industrial applications. While its environmental impact, particularly regarding ozone depletion, has been extensively studied, there is a growing interest in understanding its biological activity and potential health effects. This article reviews the biological activity of this compound, focusing on its toxicological profile, potential health hazards, and implications for human exposure.

This compound is a colorless, odorless gas at room temperature. It has a boiling point of -81.3 °C and is used mainly in refrigeration systems and as an aerosol propellant. Its chemical stability and low toxicity have made it a popular choice in various applications, although its use has declined due to environmental concerns.

Acute Health Effects

Exposure to this compound can lead to several acute health effects:

- Respiratory Irritation : Inhalation can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath.

- Neurological Effects : Symptoms may include headache, dizziness, lightheadedness, and in severe cases, loss of consciousness due to central nervous system depression.

- Dermal Effects : Contact with skin can cause frostbite due to the compound's low boiling point .

Chronic Health Effects

The long-term health impacts of this compound exposure are less well-documented. However, potential chronic effects include:

- Lung Irritation : Repeated exposure may lead to chronic bronchitis characterized by cough and phlegm production.

- Cancer Risk : Currently, there is no conclusive evidence linking this compound to carcinogenic effects in humans or animals .

Case Study 1: Occupational Exposure

In a study examining workers in industries utilizing this compound, researchers found that prolonged exposure was associated with respiratory symptoms. The study highlighted the need for adequate ventilation and protective equipment to minimize inhalation risks .

Case Study 2: Environmental Impact Studies

Research analyzing atmospheric samples revealed that this compound has been detected at increasing concentrations since its introduction in the late 1950s. The compound's persistence in the atmosphere raises concerns about its long-term ecological effects .

Biological Activity Data Table

Molecular Mechanisms

The exact molecular mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that its interactions with cellular membranes may disrupt normal cellular functions. Further research is needed to elucidate these mechanisms.

特性

IUPAC Name |

chloro(trifluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPFACVUDMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3, CF3Cl | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorotrifluoromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorotrifluoromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052500 | |

| Record name | Chlorotrifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless, odorless gas; [CHRIS], COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-114 °F at 760 mmHg (USCG, 1999), -81.4 °C @ 760 MM HG, -81.4 °C | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Water solubility = 60.1 mg/l @ 25 °C, Solubility in water: none | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Critical density: 0.581 g/cu cm, Relative density (water = 1): 1.3 | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.298 at -22 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6 | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24816 mmHg (USCG, 1999), 21400.0 [mmHg], 21,400 mm Hg @ 25 °C | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

75-72-9 | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, chlorotrifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotrifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C6U91JNED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-294 °F (USCG, 1999), -181 °C | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Chlorotrifluoromethane?

A1: this compound has the molecular formula CClF3 and a molecular weight of 104.46 g/mol.

Q2: Are there any spectroscopic studies available for this compound?

A2: Yes, multiple studies have investigated this compound spectroscopically. For instance, researchers have used infrared spectroscopy to study the solid form of this compound and compare it to the matrix-isolated form. [] This revealed information about the crystal structure and factor group.

Q3: How does the vibrational behavior of this compound change from the gas phase to the solid phase?

A3: Studies using Raman and infrared spectroscopy have examined the vibrational modes of solid this compound. [] These studies analyzed the internal and lattice mode regions at various temperatures, offering insights into the crystal structure and the behavior of internal modes under the influence of isotopic shifts, crystal fields, and Fermi resonance.

Q4: Can you elaborate on the rotational studies performed on this compound?

A4: Yes, rotational spectra of this compound have been recorded and analyzed using Fourier-transform microwave spectroscopy. [] These studies provided valuable information about the compound's structure, bonding characteristics, and internal dynamics, including the observation of large-amplitude intramolecular motions.

Q5: Has this compound been investigated for its performance as a refrigerant in mixtures?

A5: Yes, research has explored the use of this compound in refrigerant mixtures. Studies have investigated the gas viscosities of azeotropic mixtures containing this compound (R-13) with trifluoromethane (R-23), designated as R-503. [] These measurements, conducted over a range of temperatures and pressures, provide valuable data for understanding the behavior of these mixtures in refrigeration systems.

Q6: Are there studies exploring the solubility of this compound in different solvents?

A6: Yes, the solubility of this compound has been investigated in various solvents, including water and seawater. [] Researchers have measured the Ostwald coefficients of this compound in these solvents at different temperatures and a constant partial pressure. These findings contribute to understanding the compound's behavior in aquatic environments.

Q7: How does the presence of this compound influence the phase behavior of mixtures?

A7: Researchers have investigated the phase behavior of ternary systems containing this compound (R-13), water, and propionic acid. [] These studies, conducted at temperatures near the critical point of this compound, provide valuable insights into the influence of this compound on vapor-liquid and liquid-liquid equilibria.

Q8: Has this compound been used in any chemical reactions?

A8: Yes, this compound has been utilized in chemical reactions. One study describes its use as a medium for the photo-initiated oligomerization of bromotrifluoroethylene. [] This reaction yielded a mixture of oligomers with varying structures, providing insights into the reactivity of this compound under specific conditions.

Q9: Are there any computational studies simulating the behavior of this compound under electron beam irradiation?

A9: Yes, computer simulations have been employed to model the degradation of this compound (CF3Cl) under electron beam irradiation. [] These simulations predicted the efficiency of the destruction process, highlighting the influence of factors like humidity, dose rates, oxygen concentration, and initial this compound concentration.

Q10: What is known about the atmospheric presence and emissions of this compound?

A10: Extensive research has focused on the atmospheric history and emissions of this compound (CFC-13). [] Scientists have meticulously reconstructed its tropospheric history using observations from various sources, including polar firn air samples, archived ambient air, and in situ measurements from global monitoring networks. This research revealed that this compound has increased steadily in the atmosphere since its first appearance, with a surprising persistence in its growth rate.

Q11: Are there efforts to understand and quantify the emissions of this compound?

A11: Yes, researchers have utilized atmospheric observations and inversion techniques to estimate global this compound (CFC-13) emissions. [] Their findings indicate that these emissions have remained unexpectedly high in recent years, surpassing expectations based on the assumption of declining industrial use. This suggests potential unidentified sources or a slower-than-anticipated decline in its applications.

Q12: What is being done to address the environmental impact of this compound?

A12: Due to its classification as an ozone-depleting substance, production and consumption of this compound are controlled under international agreements like the Montreal Protocol. [] While this has led to a decline in its atmospheric abundance, the unexpected persistence of its emissions highlights the importance of continued monitoring and research to fully assess and mitigate its environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。